Core Synthesis Pathway:Impurity E is intentionally synthesized through the regioselective hydrolysis of tenofovir disoproxil isopropyl ester. The optimized pathway involves:
Solvent System Optimization:Reaction solvents critically influence hydrolysis selectivity. Polar protic solvents (e.g., methanol/water mixtures) enhance regioselectivity, while aprotic solvents (e.g., acetonitrile) promote over-hydrolysis.
Table 1: Solvent Systems for Regioselective Hydrolysis
| Solvent Ratio (v/v) | Temperature (°C) | Reaction Time (h) | Impurity E Yield (%) |
|---|---|---|---|
| Methanol:Water (9:1) | 25 | 4 | 72 |
| Tetrahydrofuran:Water (8:2) | 30 | 6 | 58 |
| Acetonitrile:Water (9:1) | 25 | 3 | 41 |
Data derived from patent CN104341452A [1]
Crude Impurity E is purified via silica gel chromatography using ethyl acetate/methanol (95:5) as the eluent, followed by crystallization from toluene/dichloromethane (1:1). This achieves >98.5% chromatographic purity [1] [4].
Temperature and pH Effects:
Catalyst Impact:Triethylamine yields higher regioselectivity (∼75%) than pyridine (∼60%) due to reduced nucleophilicity, which suppresses over-hydrolysis [1].
Table 2: Reaction Parameters and Associated Impurities
| Parameter | Optimal Range | Deviations | Resulting Impurities |
|---|---|---|---|
| Temperature | 25–30°C | >40°C | Tenofovir (C₉H₁₄N₅O₄P) |
| pH | 7.5–8.5 | <6.0 | Tenofovir Dimer (C₁₈H₂₆N₁₀O₇P₂) |
| Catalyst | Triethylamine | Strong bases (e.g., DBU) | Degraded purine derivatives |
Data synthesized from patents CN104341452A and CN105294761A [1] [3]
Scale-Up Complexities:
Purification Challenges:
Process Control Strategies:
Table 3: Key Specifications of Tenofovir Disoproxil Fumarate IP Impurity E
| Property | Value |
|---|---|
| CAS Number | 1244022-56-7 |
| Molecular Formula | C₁₈H₂₈N₅O₉P |
| Molecular Weight | 489.43 g/mol |
| Synonyms | Mono-POC Tenofovir 6-Isopropyl Carbomate; Tenofovir Impurity E |
| Chromatographic Purity | ≥98.5% (HPLC) |
| Primary Use | Reference standard for quality control |
Data consolidated from Simson Pharma and PubChem [2] [5]
This systematic approach to synthesis and process optimization ensures reliable production of Tenofovir Disoproxil Fumarate IP Impurity E, enhancing analytical controls for TDF manufacturing.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: